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Abstract
Luseogliflozin hydrate, a potent and selective second-generation sodium-glucose co-

transporter 2 (SGLT2) inhibitor, represents a significant advancement in the management of

type 2 diabetes mellitus (T2DM). This technical guide provides an in-depth exploration of the

core scientific and clinical attributes of Luseogliflozin hydrate. We will delve into its fundamental

molecular and physicochemical properties, elucidate its precise mechanism of action, and

provide a detailed analysis of its pharmacokinetic and pharmacodynamic profiles. Furthermore,

this guide will outline established analytical methodologies for its quantification and summarize

key clinical efficacy and safety findings. This document is intended to serve as a

comprehensive resource for researchers, scientists, and drug development professionals

engaged in the study and application of SGLT2 inhibitors.

Molecular Profile and Physicochemical Properties
Luseogliflozin hydrate is a C-glucoside derivative with a thiophene ring, a structural feature that

contributes to its high selectivity for SGLT2.

Molecular Formula: C₂₃H₃₂O₇S[1][2][3]

Molecular Weight: 452.56 g/mol [1][2][3]
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IUPAC Name: (2S,3R,4R,5S,6R)-2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-

(hydroxymethyl)thiane-3,4,5-triol;hydrate[1]

CAS Number: 1152425-66-5[2][3][4]

Chemical Structure: 

Physicochemical Properties:

Property Value Source

Appearance White to off-white solid [2]

IC₅₀ for SGLT2 2.26 nM [2][3][4][5][6]

Selectivity
1765-fold lower IC₅₀ for SGLT2

than for SGLT1
[5][6][7]

Solubility Soluble in DMSO [3]

Mechanism of Action: Selective SGLT2 Inhibition
Luseogliflozin exerts its therapeutic effect by selectively inhibiting the sodium-glucose co-

transporter 2 (SGLT2), a protein primarily expressed in the proximal convoluted tubules of the

kidneys.[8][9] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose

filtered by the glomeruli.[8][9]
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By inhibiting SGLT2, Luseogliflozin blocks this reabsorption pathway, leading to increased

urinary glucose excretion (glucosuria).[8][10] This process effectively lowers blood glucose

levels in an insulin-independent manner.[7] The resulting caloric loss from glucose excretion in

the urine can also contribute to weight reduction, a beneficial secondary effect for many

patients with T2DM.[8][10] Furthermore, the osmotic diuresis caused by increased glucose in

the urine can lead to a reduction in blood pressure.[8]
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Caption: Mechanism of action of Luseogliflozin.

Pharmacokinetics and Pharmacodynamics
Luseogliflozin exhibits a predictable pharmacokinetic and pharmacodynamic profile, supporting

a once-daily dosing regimen.[5]

Pharmacokinetics
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Luseogliflozin is rapidly absorbed following oral administration.[5][6][7] Studies in healthy

Japanese males and patients with T2DM have shown that the time to reach maximum plasma

concentration (Tmax) is between 0.625 and 2.25 hours.[6][7] The mean terminal half-life (t1/2)

is approximately 10 to 13.8 hours.[6][7] Luseogliflozin does not accumulate after multiple

doses.[7]

The pharmacokinetics of luseogliflozin are not significantly affected by mild to severe renal

impairment, although the increase in plasma concentration may be slightly slower and the

maximum concentration slightly reduced in patients with lower estimated glomerular filtration

rates (eGFR).[11][12] Luseogliflozin is metabolized by CYP3A4/5 and UGT1A1 in the liver.[12]

Table of Pharmacokinetic Parameters:

Parameter Value Population Source

Tmax (hours) 0.625 - 2.25
Healthy males &

T2DM patients
[6][7]

t1/2 (hours) 9.23 - 13.8 Healthy males [6]

Accumulation
None detected after

multiple doses
T2DM patients [7]

Pharmacodynamics
The pharmacodynamic effect of Luseogliflozin is characterized by a dose-dependent increase

in urinary glucose excretion (UGE).[5][13] This leads to a reduction in plasma glucose

concentrations.[5][7] While the pharmacokinetic profile is largely independent of renal function,

the pharmacodynamic response, specifically the increase in UGE, is diminished in patients with

more severe renal impairment.[11][12] The sustained UGE observed even after plasma

concentrations of luseogliflozin decrease is attributed to its long dissociation half-time from the

SGLT2 transporter.[13]

Analytical Methodologies
Accurate quantification of Luseogliflozin in biological matrices is crucial for pharmacokinetic,

pharmacodynamic, and toxicodynamic studies. A validated liquid chromatography-tandem
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mass spectrometry (LC-MS/MS) method has been established for the determination of

Luseogliflozin in rat plasma.[14]

Protocol: LC-MS/MS Quantification of Luseogliflozin in
Rat Plasma
This protocol provides a general framework based on published methodologies.[14]

Researchers should optimize and validate the method for their specific instrumentation and

study requirements.

1. Sample Preparation:

Protein Precipitation: To 100 µL of rat plasma, add 300 µL of a precipitating agent (e.g.,

acetonitrile) containing an appropriate internal standard.

Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at

13,000 rpm for 10 minutes to pellet the precipitated proteins.

Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

2. Chromatographic Conditions:

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance

liquid chromatography (UHPLC) system.

Column: A suitable reversed-phase C18 column.

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., 0.1% formic

acid in water) and an organic solvent (e.g., acetonitrile).

Flow Rate: A typical flow rate of 0.3-0.5 mL/min.

Injection Volume: 5-10 µL.

3. Mass Spectrometric Detection:

Mass Spectrometer: A triple quadrupole mass spectrometer.
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Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, to be optimized

for Luseogliflozin.

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for

Luseogliflozin and the internal standard for quantification.

4. Validation:

The method should be validated for linearity, accuracy, precision, selectivity, recovery, and

stability according to relevant regulatory guidelines.
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Caption: LC-MS/MS workflow for Luseogliflozin quantification.
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Clinical Efficacy and Safety
Luseogliflozin has demonstrated significant efficacy and a favorable safety profile in the

treatment of T2DM. It was first approved for use in Japan in 2014.[4][15][16][17]

Efficacy
Clinical trials have consistently shown that Luseogliflozin effectively improves glycemic control.

[18][19]

Glycated Hemoglobin (HbA1c): Luseogliflozin significantly reduces HbA1c levels compared

to placebo.[18][19][20]

Fasting Plasma Glucose (FPG): Significant reductions in FPG are observed with

Luseogliflozin treatment.[18][19][20]

Body Weight: Luseogliflozin leads to a significant reduction in body weight.[10][18][19]

Other Metabolic Parameters: Luseogliflozin has also been shown to reduce blood pressure

and uric acid levels.[10][18][21]

A pooled analysis of 52-week Phase III trials in Japanese patients demonstrated that

Luseogliflozin was effective across a wide range of body mass index (BMI) levels, with a

greater reduction in body weight observed in patients with higher BMI.[18]

Safety and Tolerability
Luseogliflozin is generally well-tolerated.[22] The most common adverse events are related to

its mechanism of action.

Hypoglycemia: The risk of hypoglycemia with Luseogliflozin is low, as its action is

independent of insulin secretion.[7][10][19]

Genitourinary Infections: Due to increased glucose in the urine, there is a potential for an

increased incidence of urinary tract and genital infections.[23]

Volume Depletion: The osmotic diuretic effect can lead to volume depletion, particularly in at-

risk patients such as the elderly or those on diuretics.[23]
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Careful monitoring of renal function is advised, as the efficacy of Luseogliflozin is dependent on

renal function.[8]

Synthesis
The chemical synthesis of Luseogliflozin has been described in the literature.[4][24][25] A

common synthetic strategy involves the following key steps:

Formation of the Diaryl Aglycone: This is typically achieved through a Friedel-Crafts reaction

to couple the two aromatic rings, followed by reduction of the resulting ketone.[4][24]

Glycosylation: The aglycone is then coupled with a protected thio-glucose derivative.[4][24]

Deprotection: The final step involves the removal of the protecting groups to yield

Luseogliflozin.[4][25]
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Caption: General synthetic pathway for Luseogliflozin.

Conclusion
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Luseogliflozin hydrate is a highly effective and well-tolerated SGLT2 inhibitor for the treatment

of type 2 diabetes mellitus. Its distinct insulin-independent mechanism of action, favorable

pharmacokinetic profile, and demonstrated clinical benefits in glycemic control and weight

reduction make it a valuable therapeutic option. This technical guide provides a comprehensive

overview of its key scientific attributes, offering a solid foundation for researchers and drug

development professionals working in the field of diabetes and metabolic diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://pubmed.ncbi.nlm.nih.gov/24848756/
https://pubmed.ncbi.nlm.nih.gov/27021608/
https://pubmed.ncbi.nlm.nih.gov/27021608/
https://pubmed.ncbi.nlm.nih.gov/27021608/
https://pubmed.ncbi.nlm.nih.gov/38884927/
https://pubmed.ncbi.nlm.nih.gov/38884927/
https://www.researchgate.net/publication/381486240_Efficacy_and_safety_of_luseogliflozin_in_patients_with_type_2_diabetes_mellitus_a_systematic_review_and_meta-analysis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8759958/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8759958/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8759958/
https://pubmed.ncbi.nlm.nih.gov/28741382/
https://pubmed.ncbi.nlm.nih.gov/28741382/
https://verification.fda.gov.ph/files/DR-XY47724_PI_01.pdf
https://pubs.acs.org/doi/10.1021/acs.oprd.8b00017
https://www.allfordrugs.com/tag/luseogliflozin/
https://www.benchchem.com/product/b12420410#molecular-formula-and-properties-of-luseogliflozin-hydrate
https://www.benchchem.com/product/b12420410#molecular-formula-and-properties-of-luseogliflozin-hydrate
https://www.benchchem.com/product/b12420410#molecular-formula-and-properties-of-luseogliflozin-hydrate
https://www.benchchem.com/product/b12420410#molecular-formula-and-properties-of-luseogliflozin-hydrate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12420410?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12420410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12420410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

